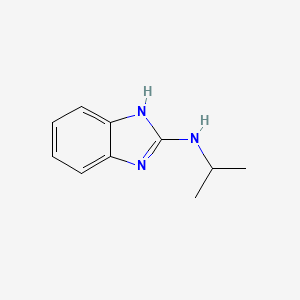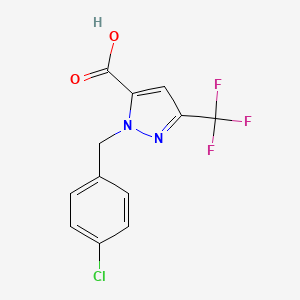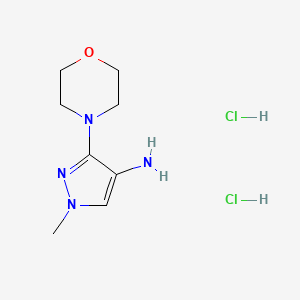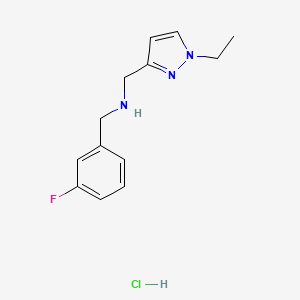
N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a diazole ring The propan-2-yl group attached to the nitrogen atom in the diazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with isopropylamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar structural features but different chemical properties.
Diisopropylamine: A secondary amine with a similar propan-2-yl group but lacking the benzodiazole ring.
Phenyl N-(propan-2-yl)carbamate: A carbamate derivative with a similar propan-2-yl group but different functional groups.
Uniqueness
N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to its benzodiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propan-2-yl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H2,11,12,13) |
InChI Key |
KRNAPWQWOXYDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12219940.png)
![Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B12219945.png)
![2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12219951.png)

![[1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol](/img/structure/B12219967.png)
![4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12219977.png)
![1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12219985.png)
![7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12219986.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B12219994.png)
![7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B12219995.png)
